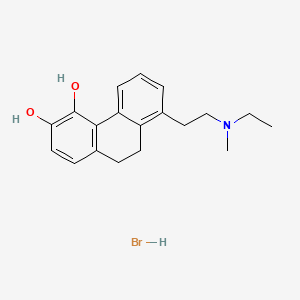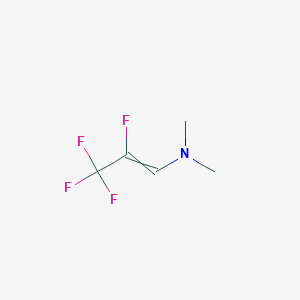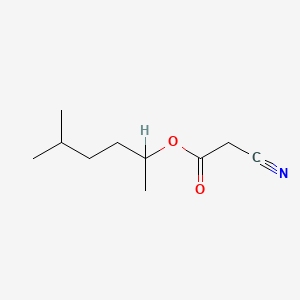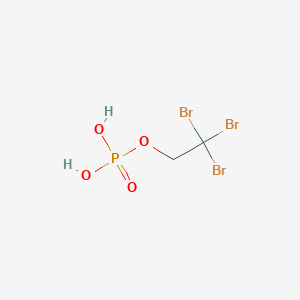
2,2,2-Tribromoethyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Tribromoethyl dihydrogen phosphate is a chemical compound with the molecular formula C2H4Br3O4P. It is known for its use in various chemical reactions and applications due to its unique properties. The compound is characterized by the presence of three bromine atoms attached to an ethyl group, which is further connected to a dihydrogen phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromoethyl dihydrogen phosphate typically involves the reaction of 2,2,2-tribromoethanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CBr3CH2OH+H3PO4→CBr3CH2OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Tribromoethyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Although less common, the compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2,2,2-tribromoethanol and phosphoric acid.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,2-Tribromoethyl dihydrogen phosphate has several applications in scientific research, including:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Tribromoethyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tribromoethyl group enhances its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Tribromoethyl dichlorophosphate
- 2,2,2-Tribromoethyl phosphoromorpholinochloridate
Comparison
Compared to similar compounds, 2,2,2-Tribromoethyl dihydrogen phosphate is unique due to its specific functional groups and reactivity. The presence of the dihydrogen phosphate group distinguishes it from other tribromoethyl derivatives, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
53676-26-9 |
|---|---|
Formule moléculaire |
C2H4Br3O4P |
Poids moléculaire |
362.74 g/mol |
Nom IUPAC |
2,2,2-tribromoethyl dihydrogen phosphate |
InChI |
InChI=1S/C2H4Br3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) |
Clé InChI |
NIHRETFAEJQJKQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)(Br)Br)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



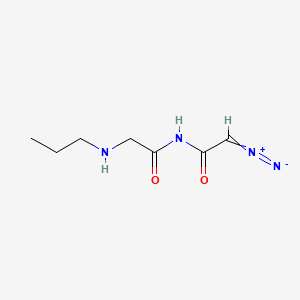
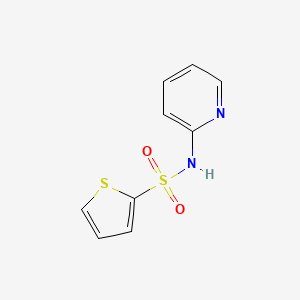


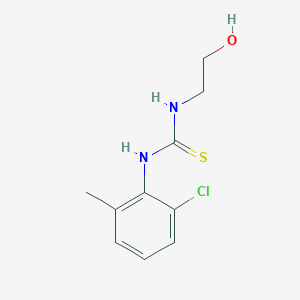

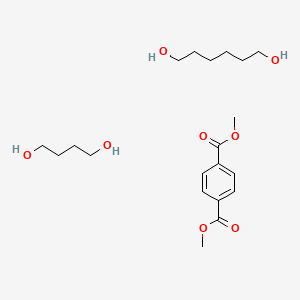
![1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene](/img/structure/B14650492.png)

![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
